molecular formula C11H15ClN4S B12119898 4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide

4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide

Cat. No.: B12119898
M. Wt: 270.78 g/mol
InChI Key: RSRUAIKEGYQYPX-UHFFFAOYSA-N
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Description

4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further linked to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide typically involves the reaction of 5-chloropyridine-2-amine with N-methylpiperazine in the presence of a suitable thiocarbonyl reagent. One common method involves the use of thiophosgene or carbon disulfide as the thiocarbonyl source. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide, sulfonamide, and carbamate analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H15ClN4S

Molecular Weight

270.78 g/mol

IUPAC Name

4-(5-chloropyridin-2-yl)-N-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C11H15ClN4S/c1-13-11(17)16-6-4-15(5-7-16)10-3-2-9(12)8-14-10/h2-3,8H,4-7H2,1H3,(H,13,17)

InChI Key

RSRUAIKEGYQYPX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=NC=C(C=C2)Cl

Origin of Product

United States

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